Positional Scaffold Differentiation: 6-(1H-Pyrazol-4-yl)isoquinoline vs. 5-(1H-Pyrazol-4-yl)isoquinoline Regioisomer
6-(1H-Pyrazol-4-yl)isoquinoline (CAS 1105710-35-7) and 5-(1H-Pyrazol-4-yl)isoquinoline (CAS 1185478-09-4) are regioisomers with identical molecular formulas (C12H9N3, MW 195.22) but different substitution positions on the isoquinoline ring . The 6-substituted isomer projects the pyrazole moiety at a distinct geometric vector relative to the isoquinoline nitrogen, which is critical for target engagement. Specifically, the 6-position is the vector claimed in plasma kallikrein inhibitor patents (WO2024059186), where the isoquinolin-6-yl-methyl scaffold is essential for inhibitory activity; the 5-substituted regioisomer is not claimed in this patent family, indicating a lack of suitable target engagement geometry [1]. This positional specificity directly determines whether a compound can access the plasma kallikrein active site.
| Evidence Dimension | Positional isomerism and patent-based target engagement |
|---|---|
| Target Compound Data | 6-substituted isoquinoline scaffold; claimed in WO2024059186 as plasma kallikrein inhibitor core; Calculated LogP 2.62, TPSA 41.57 Ų |
| Comparator Or Baseline | 5-(1H-pyrazol-4-yl)isoquinoline (CAS 1185478-09-4); not claimed in WO2024059186 or related plasma kallikrein inhibitor patents |
| Quantified Difference | Exclusive patent protection and demonstrated target engagement for the 6-substituted regioisomer in plasma kallikrein programs; the 5-substituted regioisomer lacks documented activity in this target class. |
| Conditions | Analysis of patent family WO2024059186 and physicochemical data from ChemSrc |
Why This Matters
Procurement of the incorrect regioisomer (5-substituted) would yield a scaffold that lacks the geometric requirements for key hydrogen-bonding interactions with plasma kallikrein and likely other kinase targets, making it unsuitable for programs built on the isoquinolin-6-yl pharmacophore.
- [1] WO2024059186 – N-((ISOQUINOLIN-6-YL)METHYL)-1H-PYRAZOLE-4-CARBOXAMID DERIVATIVES AS PLASMA KALLIKREIN INHIBITORS. Takeda Pharmaceutical Company Limited, 2024. View Source
